

D15 Protein: A Promising Vaccine Component Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	D15	
Cat. No.:	B612444	Get Quote

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The **D15** protein, a conserved outer membrane protein of Haemophilus influenzae, has emerged as a significant candidate for a universal subunit vaccine.[1] Studies have demonstrated its immunogenicity and protective efficacy in animal models, suggesting its potential to protect against various strains of H. influenzae, including type b (Hib) and non-typeable H. influenzae (NTHi).[1] A 20-kDa N-terminal fragment of the **D15** protein (t**D15**) has been identified as a particularly promising vaccine antigen, as it is soluble, easier to purify than the full-length protein, and contains immunodominant protective epitopes. This document provides detailed application notes and protocols for the expression, purification, and immunological evaluation of the **D15** protein as a potential vaccine component.

Data Presentation

Table 1: Immunogenicity of Haemophilus influenzae Protein-Based Vaccines

Vaccine Component	Animal Model	Adjuvant	Antibody Titer	Reference
Hi Poly 1 (multi- peptide vaccine)	Chinchilla	Alum	Average Log ₂ IgG Titer: 17.04	[2][3]
Recombinant Protein D	Mouse	Al(OH)₃	Dose-dependent IgG response, enhanced by adjuvant	

Table 2: Protective Efficacy of Anti-Haemophilus influenzae Protein Antibodies in the Infant Rat Model

Antibody Specificity	Challenge Strain	Protection Metric	Result	p-value	Reference
Anti-Hi Poly 1 sera	NTHi	Passive Protection	Significant protection compared to controls	p = 0.01 (vs. PBS), p = 0.03 (vs. pre- immune sera)	[2][3]
Anti-HxuC antisera	NTHi	Reduction in Bacteremia	Significant reduction in the percentage of bacteremic pups	p = 0.0011 (vs. PBS)	[3]
Anti-Protein D antibodies	Hib Eagan strain	In vivo protection	Partial protection in the infant rat bacteremia model		

Table 3: Benchmarks for Protective Antibody Levels Against Haemophilus influenzae type b

Antibody Concentration	Level of Protection	Reference
≥ 0.15 µg/mL	Minimum level for short-term protection	
≥ 1.0 µg/mL	Correlated with long-term protective immunity	_

Experimental Protocols Recombinant Truncated D15 (tD15) Protein Expression and Purification

This protocol describes the expression of the 20-kDa N-terminal fragment of the **D15** protein (t**D15**) in Escherichia coli and its subsequent purification. The t**D15** is expressed as a soluble protein, which simplifies the purification process.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the tD15 gene (e.g., pGEX)
- · Luria-Bertani (LB) broth and agar
- Appropriate antibiotic (e.g., ampicillin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, protease inhibitors)
- Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tagged proteins)
- Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
- Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione)

Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

- Transformation: Transform the expression vector containing the tD15 gene into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
- Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble t**D15** protein.
- Affinity Purification: Apply the clarified supernatant to an equilibrated affinity chromatography column.
- Washing: Wash the column with wash buffer to remove unbound proteins.
- Elution: Elute the bound tD15 protein using the elution buffer.
- Dialysis: Dialyze the eluted protein against PBS to remove the elution agent and to exchange the buffer.
- Purity Analysis: Analyze the purity of the protein by SDS-PAGE.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-D15 Antibody Titration

This protocol outlines a method to determine the titer of antibodies specific to the **D15** protein in serum samples from immunized animals.

Materials:

- Purified recombinant D15 or tD15 protein
- 96-well ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween 20 PBST)
- Blocking buffer (e.g., PBST with 1% Bovine Serum Albumin BSA)
- Serum samples (pre-immune and immune)
- Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2 M H₂SO₄)
- Microplate reader

Procedure:

- Coating: Coat the wells of a 96-well plate with 100 μL of purified D15/tD15 protein (1-10 μg/mL in coating buffer). Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Block the wells with 200 μL of blocking buffer for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.

- Primary Antibody Incubation: Add 100 μ L of serially diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
- · Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Add 100 μL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 μL of substrate solution to each well and incubate in the dark until a color develops.
- Stopping Reaction: Stop the reaction by adding 50 μL of stop solution.
- Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Infant Rat Protection Assay

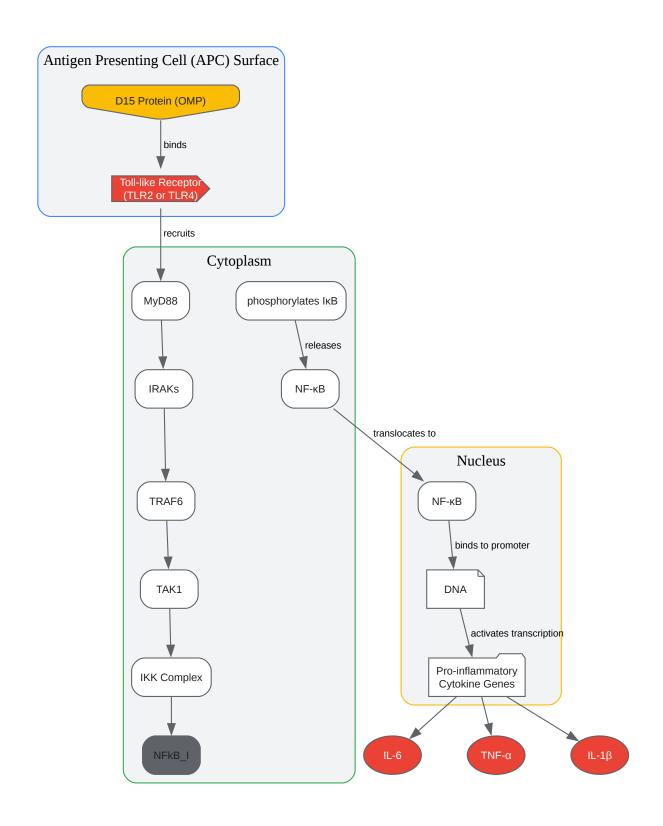
This in vivo assay evaluates the protective efficacy of anti-**D15** antibodies against H. influenzae challenge.

Materials:

- 5-day-old infant rats
- Anti-**D15** serum or purified antibodies
- Pre-immune serum or PBS (as control)
- Virulent strain of H. influenzae
- Brain Heart Infusion (BHI) broth supplemented with hemin and NAD
- Sterile saline

Procedure:

- Passive Immunization: Administer anti-D15 serum or purified antibodies intraperitoneally to a group of infant rats. Administer pre-immune serum or PBS to control groups.
- Bacterial Challenge: After a set period (e.g., 2-4 hours), challenge the infant rats intraperitoneally with a lethal or sublethal dose of a virulent H. influenzae strain.
- Monitoring: Monitor the rats for signs of bacteremia and mortality over several days.
- Bacteremia Assessment: At specific time points (e.g., 24 and 48 hours post-challenge),
 collect blood samples and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFU) per milliliter of blood.
- Data Analysis: Compare the rates of bacteremia and survival between the group that received anti-D15 antibodies and the control groups. A significant reduction in bacteremia and an increase in survival in the experimental group indicate protective efficacy.


Mandatory Visualization

Click to download full resolution via product page

Caption: Experimental workflow for **D15** vaccine development.

Click to download full resolution via product page

Caption: Putative TLR signaling pathway for **D15** protein.

Conclusion

The **D15** outer membrane protein of Haemophilus influenzae, particularly its truncated form t**D15**, represents a highly promising candidate for a universal vaccine. The protocols provided herein offer a framework for its production, purification, and immunological evaluation. Further research to quantify the protective antibody titers and to fully elucidate the signaling pathways involved will be crucial for the clinical development of a **D15**-based vaccine. The engagement of Toll-like receptors by outer membrane proteins suggests an intrinsic adjuvant activity that could enhance the vaccine's efficacy.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Outer membrane protein D15 is conserved among Haemophilus influenzae species and may represent a universal protective antigen against invasive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bacterial vaccine polypeptide protective against nontypable Haemophilus influenzae -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [D15 Protein: A Promising Vaccine Component Against Haemophilus influenzae]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612444#d15-protein-as-a-potential-vaccine-component]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com